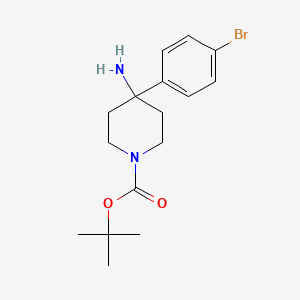

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₆H₂₃BrN₂O₂ and a molecular weight of 355.28 g/mol . It is a piperidine derivative that features a tert-butyl group, an amino group, and a bromophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, also known as 1-Boc-4-AP , is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These compounds are potent opioid receptors agonists, indicating that the primary target of this compound is likely the opioid receptors.

Mode of Action

After being converted into fentanyl or its analogues, it can bind to the opioid receptors, particularly the mu-opioid receptor, leading to a decrease in the perception of pain .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in pain perception and response. When the final product, fentanyl or its analogues, binds to the opioid receptors, it inhibits the release of nociceptive (pain signal) neurotransmitters, thereby reducing the sensation of pain .

Pharmacokinetics

The final products, fentanyl and its analogues, are known for their high lipid solubility, which allows them to rapidly cross the blood-brain barrier and exert their analgesic effects .

Result of Action

The primary result of the action of this compound, through its conversion to fentanyl and its analogues, is potent analgesia or pain relief . These compounds can also cause side effects such as respiratory depression, nausea, and dependence .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as other drugs or food, can affect the metabolism and excretion of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.

Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

Final Assembly: The protected amino group is then coupled with the piperidine ring to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed on the bromophenyl group to convert it into different functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the amino group.

Reduction: Reduced derivatives of the bromophenyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies .

Biology:

Medicine:

- Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system .

Industry:

Comparison with Similar Compounds

Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.

Uniqueness: Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (CAS Number: 917925-62-3) is a chemical compound with the molecular formula and a molecular weight of 355.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacology and drug development.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly influencing pathways related to dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Pharmacological Properties

- Antidepressant Activity : Studies suggest that compounds similar to this compound exhibit antidepressant-like effects in animal models, potentially through the inhibition of monoamine reuptake.

- Anxiolytic Effects : Preliminary data indicate that this compound may possess anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.

- Neuroprotective Effects : Some research points towards neuroprotective capabilities, potentially providing benefits in neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interactions with biological receptors. The presence of the bromophenyl moiety enhances lipophilicity, which is critical for crossing the blood-brain barrier (BBB).

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.27 g/mol |

| CAS Number | 917925-62-3 |

| Potential Activities | Antidepressant, Anxiolytic, Neuroprotective |

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of this compound led to a significant reduction in depressive-like behaviors when assessed through the forced swim test and tail suspension test. The results suggested a mechanism involving serotonin receptor modulation.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines exposed to oxidative stress indicated that this compound significantly reduced cell death and apoptosis markers. This suggests potential applications in treating conditions like Alzheimer's disease.

Research Findings Summary

Recent investigations have focused on the pharmacokinetics and toxicity profiles of this compound. Data indicate that it has favorable absorption characteristics, with a moderate half-life suitable for therapeutic applications. However, further studies are needed to fully elucidate its safety profile.

Properties

IUPAC Name |

tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRPHFVVJIVRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678275 | |

| Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917925-62-3 | |

| Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.